molecular formula C15H13F3N2O3 B2663925 methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate CAS No. 339025-49-9

methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate

Cat. No.: B2663925
CAS No.: 339025-49-9
M. Wt: 326.275
InChI Key: BNJLNGAOIBKESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate” is a chemical compound with the molecular formula C15H13F3N2O3 . It is a type of trifluoromethyl ketone, which are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C15H13F3N2O3 . The exact structure would require more specific information or a detailed structural analysis which is not provided in the available resources.


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not detailed in the available resources. Trifluoromethyl ketones are known to be involved in various chemical reactions due to their role as synthons in the construction of fluorinated pharmacons .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Structural Analysis Methyl N-(3,4-bis(4-nitrophenyl)-2,5-di- oxo-2,5-dihydro- 1-pyrrolyl)carbamate has been structurally characterized at low temperatures, providing insights into the spatial arrangement of carbamate groups and their interactions. This type of analysis is crucial for understanding the physical properties of carbamates (Boubekeur et al., 1991).

Thermal Decomposition Studies Research on Ethyl N-methyl-N-phenyloarbamate, which shares structural similarities with the compound , reveals insights into the thermal decomposition mechanisms of carbamates. Such studies are essential for understanding the stability and reactivity of these compounds under different conditions (Daly & Ziolkowski, 1971).

Synthesis Techniques Efforts have been made to develop synthesis methods for compounds like methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate. These methods often involve novel reactions or reagents, contributing to the broader field of organic synthesis and chemical engineering (Habibi et al., 2013).

Catalysis and Reaction Mechanisms Studies on the reactivity of methyl phenyl carbonate with aromatic amines, catalyzed by group 3 metal triflates, provide insights into the mechanisms and efficiencies of reactions relevant to carbamate synthesis. Understanding these catalytic processes is vital for optimizing industrial synthesis methods (Distaso & Quaranta, 2004).

Green Chemistry Approaches Research on synthesizing methyl N-phenyl carbamate from aniline and methyl formate emphasizes the importance of environmentally friendly methodologies in chemical synthesis. Such studies are critical for developing sustainable industrial processes (Yalfani et al., 2015).

Safety and Hazards

The safety and hazards associated with “methyl N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)carbamate” are not detailed in the available resources. Proper handling and usage guidelines should be followed when working with this compound .

Properties

IUPAC Name

methyl N-[4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O3/c1-23-14(22)19-12-5-2-10(3-6-12)8-20-9-11(15(16,17)18)4-7-13(20)21/h2-7,9H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJLNGAOIBKESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.